molecular formula C8H15NO2 B7771083 tert-Butyl allylcarbamate CAS No. 22815-62-9

tert-Butyl allylcarbamate

Cat. No.: B7771083
CAS No.: 22815-62-9
M. Wt: 157.21 g/mol
InChI Key: AWARHXCROCWEAK-UHFFFAOYSA-N
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Description

Significance of Allylic Carbamates in Contemporary Synthetic Methodologies

Allylic carbamates, as a class of compounds, are of paramount importance in modern organic synthesis. They serve as valuable precursors to a variety of nitrogen-containing molecules, including amino alcohols, diamines, and unnatural amino acids, which are often key components of pharmaceuticals and other biologically active compounds. The carbamate (B1207046) functional group can act as a directing group in various transformations and can be readily converted to other functionalities.

The tert-butyl carbamate (Boc) group, in particular, is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgnih.gov The presence of the Boc group in tert-butyl allylcarbamate allows for the selective manipulation of other parts of the molecule without affecting the nitrogen atom. wikipedia.org This protective role is crucial in multi-step syntheses where the reactivity of an amine needs to be temporarily masked.

The allyl group within the molecule provides a reactive handle for a multitude of synthetic operations. These include, but are not limited to, transition metal-catalyzed cross-coupling reactions, olefin metathesis, and various addition reactions across the double bond. The ability of the allyl group to participate in these transformations makes allylic carbamates, including this compound, key intermediates in the synthesis of complex natural products and designed molecules. For instance, the isomerization of N-allylic compounds can lead to the formation of enamines, which are valuable building blocks for cycloaddition reactions. acs.org

Overview of Strategic Applications in Complex Molecule Construction

The utility of this compound in the synthesis of complex molecules is multifaceted. It is frequently employed as a key starting material or intermediate in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.

One notable application is in the synthesis of oxazolidin-2-ones. These five-membered heterocyclic rings are present in a number of medicinally important compounds. A novel synthetic pathway has been developed for the synthesis of 2-oxazolidinone (B127357) derivatives through the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate. researchgate.net This method has been successfully applied to the synthesis of the antidepressant toloxatone. researchgate.net

Furthermore, this compound and its derivatives are utilized in the construction of more elaborate molecular frameworks. For example, it has been used in the synthesis of quinolinyl oxazolidinonyl dipicolylamine derivatives, which have shown potential as fluorescent sensors for metal ions like mercury and iron. researchgate.net The synthesis involves a halo-induced cyclization of a tert-butyl allyl(quinolinyl) carbamate intermediate. researchgate.net

The compound also serves as a substrate in atom transfer radical addition-elimination (ATRE) reactions for the synthesis of fluoroalkylated alkenes. mdpi.com This highlights its role in the introduction of fluorine-containing motifs, which are of increasing interest in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates.

In the realm of asymmetric synthesis, allylic carbamates are valuable substrates for creating chiral molecules. While specific examples for this compound are part of ongoing research, the general class of allylic carbamates is used in asymmetric aziridination reactions, providing access to chiral aziridines, which are versatile synthetic intermediates. cam.ac.uk

The strategic combination of a stable protecting group and a versatile reactive functional group in this compound has solidified its position as a valuable tool for organic chemists engaged in the synthesis of complex and biologically relevant molecules.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C8H15NO2 chembk.com
Melting Point 36-38 °C chembk.comchemicalbook.com
Density 0.938 g/mL at 25 °C chembk.comchemicalbook.com
Solubility Insoluble in water; Soluble in methanol (B129727) chembk.comchemicalbook.comfishersci.no

Properties

IUPAC Name

tert-butyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARHXCROCWEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945490
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-62-9, 78888-18-3
Record name tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(prop-2-en-1-yl)carbamate
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Ii. Methodologies for the Chemical Synthesis of Tert Butyl Allylcarbamate

Conventional Synthetic Routes

Conventional methods for the synthesis of tert-butyl allylcarbamate are well-established and widely used due to their reliability and the commercial availability of the starting materials.

Direct N-Protection of Allylamine (B125299) with Di-tert-butyl Dicarbonate (B1257347)

The most common and direct method for preparing this compound is the N-protection of allylamine using di-tert-butyl dicarbonate (Boc anhydride). wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. The Boc group serves as a protective group for the amine, preventing it from undergoing unwanted reactions in subsequent synthetic steps. wikipedia.org

The reaction can be performed under various conditions. For instance, it can be conducted in an aqueous environment with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org A specific example involves reacting di-tert-butyl dicarbonate with allylamine in tetrahydrofuran (B95107), which after workup and distillation, yields the desired tert-butyl N-allyl carbamate (B1207046). google.com

The general reaction is as follows:

Allylamine + Di-tert-butyl dicarbonate → this compound

This method is favored for its high yields and the relative ease of purification of the final product.

Carbamate Formation via Alternative Precursors

While the direct reaction with Boc anhydride (B1165640) is prevalent, tert-butyl carbamates can also be synthesized from different starting materials. One such method involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate to form oxazolidin-2-ones, which can be further manipulated to yield carbamate derivatives. researchgate.netresearchgate.net Another approach utilizes the reaction of aminosilanes with di-tert-butyl dicarbonate. google.com Furthermore, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and a phase-transfer catalyst provides an efficient route to carbamates under mild conditions. organic-chemistry.org

Emerging and Specialized Synthetic Protocols

In addition to conventional routes, several newer and more specialized methods have been developed for the synthesis of tert-butyl carbamates, including this compound. These protocols often offer advantages such as improved selectivity, milder reaction conditions, and the use of novel catalytic systems.

Chemoenzymatic Approaches to Related Boc-Protected Amines

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis. While specific examples for this compound are not abundant, related Boc-protected amines have been synthesized using these methods. For instance, a continuous chemoenzymatic strategy has been reported for the synthesis of chiral α-(hetero)aryl primary amines, which involves a biocatalytic transamination followed by Boc-protection. acs.org Another example is the lipase-catalyzed kinetic resolution of N-Boc protected diols, which allows for the synthesis of enantiomerically pure compounds. researchgate.netlookchem.com These approaches highlight the potential for developing highly selective enzymatic methods for the synthesis of chiral Boc-protected amines.

Multistep Strategies Involving Acyl Azide (B81097) Intermediates for tert-Butyl Carbamates

An important alternative for synthesizing tert-butyl carbamates involves the Curtius rearrangement of an acyl azide intermediate. organic-chemistry.orgacs.org This one-pot process allows for the direct conversion of carboxylic acids into carbamates. acs.org The reaction proceeds by treating a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide. acs.org This intermediate then rearranges to an isocyanate, which is trapped in situ to yield the desired tert-butyl carbamate. organic-chemistry.orgacs.org This method is advantageous as it avoids the isolation of the potentially unstable acyl azide. orgsyn.orgnih.gov The use of a zinc(II) triflate catalyst can facilitate the trapping of the isocyanate. acs.org

The general scheme for this process is:

Carboxylic Acid → Acyl Azide → Isocyanate → tert-Butyl Carbamate

Catalytic N-tert-Butyloxycarbonylation Methods

To improve the efficiency and sustainability of the N-protection reaction, various catalytic systems have been developed. These methods often allow for the reaction to proceed under milder conditions and with higher selectivity.

Protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, have been used as efficient and recyclable catalysts for the N-tert-butyloxycarbonylation of amines with Boc anhydride in the absence of a solvent. rsc.org This method is noted for its high selectivity and rapid reaction times. rsc.org Another green approach utilizes nano-γ-Fe2O3 as a heterogeneous and reusable catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines in water. scirp.org Other catalytic systems include the use of silica (B1680970) boron sulfonic acid, which acts as a solid acid catalyst for the reaction under solvent-free conditions. orgchemres.org Catalyst-free N-tert-butyloxycarbonylation of amines has also been reported to occur in water, offering a simple and environmentally friendly procedure. acs.org

Iii. Advanced Reaction Chemistry and Transformations

Cyclization Reactions for Heterocycle Synthesis

The allyl group in tert-butyl allylcarbamate is an excellent handle for intramolecular and intermolecular cyclization reactions, leading to the formation of various saturated heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

Formation of Isoxazolidine (B1194047) Derivatives

The carbon-carbon double bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with nitrones. This type of 1,3-dipolar cycloaddition is a powerful method for constructing five-membered N,O-heterocycles. matthey.commdpi.comresearchgate.net The reaction is a concerted, pericyclic process that can create up to three new contiguous stereogenic centers. matthey.com

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. nih.gov When the allylcarbamate (dipolarophile) reacts with a nitrone (1,3-dipole), the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. For an electronically standard alkene like the one in this compound, the reaction with a typical C-aryl nitrone favors the formation of the 5-substituted isoxazolidine. nih.govlp.edu.ua This process provides a direct route to isoxazolidine rings bearing a carbamate-protected aminomethyl substituent, a valuable synthon for further chemical manipulation.

Synthesis of Thiazolidin-2-ones

A method for the synthesis of 5-substituted thiazolidin-2-ones involves the radical cyclization of xanthates in the presence of tert-butyl N-allylcarbamates. This reaction proceeds via a free-radical mechanism, initiated by the decomposition of an initiator like dilauroyl peroxide (DLP).

The process involves the addition of a radical derived from the xanthate to the allyl double bond of the carbamate (B1207046). This is followed by an intramolecular cyclization (a 5-exo-trig cyclization) of the resulting adduct, which ultimately leads to the formation of the thiazolidin-2-one ring. This methodology allows for the introduction of diverse substituents at the 5-position of the heterocycle, originating from the structure of the xanthate precursor. rsc.orgmdpi.comresearchgate.netmdpi.com

Xanthate Precursor (R Group)InitiatorSolventYield (%)
-CH(CN)PhDLP1,2-Dichloroethane75
-C(CN)₂PhDLP1,2-Dichloroethane81
-CH(CO₂Et)₂DLP1,2-Dichloroethane68
-C(Ph)₂CNDLP1,2-Dichloroethane85

Direct Oxazolidinone Formation via Halo-Induced Cyclization

The direct cyclization of this compound derivatives can be induced by electrophilic halogen sources to yield 5-(halomethyl)-2-oxazolidinones. This transformation is a powerful method for concurrently installing the oxazolidinone core and a functionalizable handle. The reaction proceeds via the formation of a cyclic halonium ion intermediate upon electrophilic attack of the halogen on the allyl double bond. The carbamate oxygen then acts as an intramolecular nucleophile, attacking the intermediate to close the five-membered ring in a 5-exo-tet cyclization. researchgate.net

A variety of halogenating agents can be employed, leading to different halogenated oxazolidinones. researchgate.net For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. Iodocyclization can be achieved with molecular iodine (I₂) in the presence of a base like potassium carbonate. This method has been successfully applied to N-aryl substituted tert-butyl allylcarbamates to produce a range of 3-aryl-5-(halomethyl)oxazolidin-2-ones. researchgate.net

Substrate (N-substituent)Halogen SourceSolventYield (%)
PhenylNBSAcetonitrile (B52724)95
PhenylNCSAcetonitrile88
PhenylI₂ / K₂CO₃Acetonitrile92
4-MethoxyphenylNBSAcetonitrile96
4-NitrophenylNBSAcetonitrile75

Epoxidation and Subsequent Epoxide Ring-Opening Reactions

A two-step synthetic sequence involving epoxidation followed by intramolecular cyclization transforms this compound into valuable 5-(hydroxymethyl)oxazolidin-2-one (B1589877) derivatives. The first step is the epoxidation of the allyl double bond, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), to form tert-butyl (oxiran-2-ylmethyl)carbamate. smolecule.comchemshuttle.com

This epoxide is a key intermediate that can undergo a subsequent intramolecular ring-opening reaction. smolecule.com Under basic conditions (e.g., using sodium hydride or potassium tert-butoxide), the carbamate nitrogen is deprotonated and acts as an internal nucleophile. It attacks one of the epoxide carbons (typically the less hindered one in a 5-exo-tet cyclization), leading to the formation of the oxazolidinone ring and a hydroxymethyl group at the C5 position. This sequence provides a reliable route to chiral or racemic 5-(hydroxymethyl)oxazolidin-2-ones, which are core structures in several important pharmaceutical agents.

Carbon-Nitrogen Bond Forming Reactions

Coupling with Halopurines: Investigations into Goldberg Reaction Analogues

The formation of a carbon-nitrogen bond between a carbamate and a heteroaromatic halide, such as a halopurine, is a key transformation for the synthesis of molecules with potential biological activity. The Goldberg reaction, a copper-catalyzed N-arylation of amides and carbamates, and the Buchwald-Hartwig amination, which is palladium-catalyzed, are cornerstone methods for achieving this transformation. wikipedia.orgnih.govresearchgate.net

While direct experimental data for the coupling of this compound with halopurines is not extensively documented in the surveyed literature, such reactions represent a logical extension of established methodologies. A hypothetical Goldberg-type coupling of this compound with a model substrate like 6-chloropurine (B14466) would likely involve a copper(I) catalyst (e.g., CuI), a ligand such as a 1,2-diamine, and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMSO or DMF. nih.govresearchgate.net

Similarly, a Buchwald-Hartwig amination would employ a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (such as XPhos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) in a solvent like toluene (B28343) or dioxane. wikipedia.orgacsgcipr.orgrug.nl These reactions would attach the purine (B94841) ring to the nitrogen atom of the carbamate, yielding a precursor that retains the allyl group for subsequent cyclization or other functionalization, thereby offering a pathway to complex, polycyclic nitrogen-containing heterocycles.

Radical and Carbocationic Processes

The unique structure of this compound, featuring a reactive allyl group and a Boc-protected amine, allows it to participate in a variety of advanced radical and carbocationic transformations. These reactions are pivotal for constructing complex molecular architectures.

Photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. The allyl moiety of this compound serves as an excellent radical acceptor in Atom Transfer Radical Addition (ATRA) reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the olefin.

The general mechanism for a photoredox-catalyzed ATRA reaction begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). nih.gov This excited catalyst can then engage in either an oxidative or reductive quenching cycle. In a typical cycle involving an alkyl halide (R-X), the excited photocatalyst can reduce the halide, generating a radical intermediate (R•) that then adds across the double bond of the allyl group. nih.govmdpi.com

A specific example is the dual catalytic system employing an organic photocatalyst (like 4CzIPN) and a manganese salt (MnBr₂) for the ATRA of organic bromides to alkenes under blue light irradiation. mdpi.com In this process, the photocatalyst facilitates the generation of the initial radical, while the manganese complex aids in the final halogen atom transfer to trap the alkyl radical intermediate, regenerating the catalyst and forming the final product. mdpi.com

Table 1: Examples of Olefins in Photocatalytic ATRA Reactions
Olefin SubstrateRadical PrecursorCatalytic SystemReaction Type
This compoundBromoacetonitrileRuthenium-based photocatalystCyanoalkylation
This compoundBromotrichloromethaneRuthenium-based photocatalystTrichloroalkylation
Allyl BenzoateBromonitromethane4CzIPN / MnBr₂Nitroalkylation
Allylcyclohexane1,2-dibromotetrafluoroethane4CzIPN / MnBr₂Bromo-fluoroalkylation

The N-allyl motif present in this compound is a key structural element for use in Atom Transfer Radical Cyclization (ATRC) strategies. While the parent compound must first be functionalized, it serves as a valuable precursor to substrates tailored for cyclization. A common strategy involves the transformation of the amine group into a derivative bearing a radical precursor, such as an N-allyl-2,2-dichloroamide.

The ATRC process is typically catalyzed by a transition metal complex, often copper-based. mdpi.compreprints.org The mechanism involves the catalyst abstracting a halogen atom from the precursor to generate a radical. preprints.org This radical, positioned conveniently within the molecule, then attacks the intramolecular allyl double bond in a cyclization event. The resulting cyclic radical is subsequently trapped by a halogen atom from the oxidized metal catalyst, yielding the functionalized cyclic product (e.g., a γ-lactam) and regenerating the active catalyst. mdpi.compreprints.org This method provides an environmentally friendly route to valuable building blocks like functionalized γ-lactams. mdpi.com

Table 2: Key Features of ATRC Strategies
FeatureDescription
Precursor Substrate Typically N-allyl amides or esters containing a halogen atom (e.g., N-allyl-2,2-dichloroamides).
Catalyst Transition metal complexes, commonly CuCl complexed with a nitrogen-based ligand like TPMA (tris(2-pyridylmethyl)amine). preprints.org
Mechanism 1. Radical generation via halogen abstraction by the catalyst. 2. Intramolecular radical addition to the allyl group. 3. Halogen atom transfer to the cyclic radical to form the product. preprints.org
Products Functionalized heterocyclic compounds, such as dihalo-γ-lactams. mdpi.com

Allyl carbamates can undergo orgsyn.orgorgsyn.org-sigmatropic rearrangements to furnish valuable allyl isocyanate intermediates. This transformation, known as the allyl cyanate-to-isocyanate rearrangement, is a concerted and stereospecific process that proceeds through a cyclic transition state. researchgate.net

The reaction is initiated by the dehydration of an allyl carbamate. This dehydration generates a transient allyl cyanate (B1221674), which is highly unstable and instantaneously rearranges to the more stable allyl isocyanate. orgsyn.orgresearchmap.jp The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with tert-butanol (B103910) yields a new tert-butyl carbamate derivative, effectively achieving a stereocontrolled migration of the amine functionality. orgsyn.orgresearchmap.jp This rearrangement offers a powerful method for the stereospecific synthesis of allylic amines from allylic alcohols. researchgate.net

Table 3: Reagents for Allyl Carbamate to Isocyanate Rearrangement
StepReagentsPurpose
Carbamoylation (Starting from Allyl Alcohol) Trichloroacetyl isocyanate, then hydrolysis (e.g., K₂CO₃/MeOH)Formation of the initial allyl carbamate. researchmap.jp
Dehydration / Rearrangement Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Triethylamine (Et₃N)In situ generation of the allyl cyanate and subsequent rearrangement to the allyl isocyanate. orgsyn.orgresearchmap.jp
Isocyanate Trapping tert-Butanol (t-BuOH), Lithium hexamethyldisilazide (LiHMDS)Nucleophilic addition to the isocyanate to form the final N-Boc protected allylic amine. orgsyn.org

Amidation and Related Functionalizations

A significant advancement in amide synthesis is the direct, one-pot conversion of N-Boc-protected amines, such as this compound, into a wide range of amides. This methodology circumvents the traditional two-step process of deprotection followed by acylation. rsc.orgresearchgate.net

The transformation is achieved by activating the N-Boc amine with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O). rsc.orgrsc.org This activation generates a highly reactive isocyanate intermediate in situ. The subsequent addition of a Grignard reagent (R-MgX) to this intermediate results in the formation of the desired amide in high yield. rsc.org This protocol is conducted under mild conditions, is rapid, and demonstrates broad applicability with various N-Boc protected aliphatic and aromatic amines, as well as a diverse array of Grignard reagents. rsc.orgrsc.org

Table 4: One-Pot Amidation of N-Boc-Amines with Grignard Reagents rsc.org
N-Boc-Amine SubstrateGrignard Reagent (R-MgX)Product (Amide)Yield (%)
N-Boc-benzylaminePhenylmagnesium bromideN-benzylbenzamide90
N-Boc-benzylamineEthylmagnesium bromideN-benzylpropanamide88
N-Boc-iso-butylaminePhenylmagnesium bromideN-(iso-butyl)benzamide88
N-Boc-cyclohexylamine4-Methoxyphenylmagnesium bromideN-cyclohexyl-4-methoxybenzamide90

Application as a Key Amine Protecting Group in Orthogonal Strategies

In the multistep synthesis of complex molecules like peptides or natural products, the use of protecting groups is essential to mask reactive functional groups. uniurb.it An orthogonal protection strategy is one in which multiple protecting groups are present in a molecule, and each can be removed under a specific set of conditions without affecting the others. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is a cornerstone of such strategies. It is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comorganic-chemistry.org This specific lability makes it orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. uniurb.itmasterorganicchemistry.com

The structure of this compound incorporates both the acid-labile Boc group and an allyl group. The N-allyl group can be cleaved under distinct conditions, typically using transition metal catalysts like palladium(0). This dual functionality within a single reagent provides two different handles for deprotection, enhancing its utility in complex synthetic planning where selective unmasking of different amine sites is required.

Table 5: Orthogonal Amine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) masterorganicchemistry.comBase, Hydrogenolysis, Pd(0)
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.comAcid, Hydrogenolysis, Pd(0)
BenzyloxycarbonylCbz or ZH₂/Pd-C (Hydrogenolysis) masterorganicchemistry.comAcid, Base
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) uniurb.itAcid, Base, Hydrogenolysis
N-Allyl-Transition metal catalyst (e.g., Pd(0), Rh(I))Acid, Base

Stability Towards Various Reagents

The utility of the tert-butyl carbamate protecting group is grounded in its resilience to a wide array of chemical environments that are designed to react with other functional groups in a molecule. Generally, the Boc group is stable under basic conditions. It also withstands various nucleophiles and certain reducing agents. This stability allows for selective transformations elsewhere in the molecule without disturbing the protected amine. For instance, functional groups like benzyl (B1604629) and methyl esters are tolerated under some conditions used for tert-butyl carbamate deprotection, indicating the relative stability of the Boc group compared to other protecting groups under specific protocols. organic-chemistry.org

However, the tert-butyl group is susceptible to metabolism by cytochrome P450 enzymes in medicinal chemistry contexts, which can be a liability. nih.govresearchgate.net This metabolic instability is attributed to the sp³ hybridized methyl carbons. nih.gov From a chemical synthesis perspective, the Boc group is notably labile under strong acidic conditions.

Reagent ClassStability of tert-Butyl Carbamate GroupExamples of Tolerated Reagents/Conditions
BasesGenerally StablePotassium carbonate, Sodium bicarbonate, Triethylamine
NucleophilesGenerally StableAmines, Thiolates
Reducing AgentsStable to someH₂/Pd (for non-allyl components), NaBH₄
Oxidizing AgentsGenerally Stablem-CPBA, PCC, PDC
Strong AcidsLabileTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)

Selective Deprotection Conditions and Scavenging Strategies

The removal, or deprotection, of the Boc group is a cornerstone of its application in synthesis. This process is typically initiated by acidolysis, which cleaves the C-O bond of the carbamate.

Selective Deprotection

The standard method for Boc group removal involves strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). nih.gov Other common acidic conditions include hydrochloric acid (HCl) in organic solvents like ethyl acetate (B1210297) or dioxane. nih.gov However, the need for milder and more selective methods has led to the development of numerous alternatives.

Aqueous phosphoric acid has been reported as an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org This method shows good functional group tolerance, leaving groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact. organic-chemistry.org Lewis acids also provide a pathway for selective deprotection. Ytterbium triflate (Yb(OTf)₃) has been used as a catalyst for this purpose, particularly for cleaving tert-butyl esters in the presence of other ester groups. niscpr.res.in Similarly, the cerium(III) chloride and sodium iodide (CeCl₃·7H₂O-NaI) system can selectively cleave tert-butyl esters while preserving N-Boc groups, which is a reversal of the usual selectivity seen under many acidic conditions. organic-chemistry.org More recently, a mild approach using oxalyl chloride in methanol (B129727) has been developed, which is tolerant of several other functional groups. nih.gov

Reagent/SystemConditionsSelectivity/NotesReference
Trifluoroacetic acid (TFA)DCM, Room TemperatureStandard, highly effective but harsh. nih.gov
Aqueous Phosphoric Acid-Mild, environmentally benign, tolerates Cbz, benzyl esters, TBDMS ethers. organic-chemistry.org
Oxalyl Chloride/MethanolMethanol, Room TemperatureMild and selective, good-to-excellent yields. nih.gov
Ytterbium Triflate (Yb(OTf)₃)Nitromethane, 45-50°CCatalytic, mild, selective for t-butyl esters over other esters. niscpr.res.in
CeCl₃·7H₂O / NaIAcetonitrile, RefluxSelectively removes t-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Scavenging Strategies

During acid-mediated deprotection, the cleavage of the tert-butyl group generates a reactive tert-butyl cation. nih.gov This cation can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine in peptide synthesis. nih.gov To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the carbocation.

The choice of scavenger depends on the substrate. Common scavengers include water, triisopropylsilane (B1312306) (TIS), triethylsilane, and thiol-based reagents like 1,2-ethanedithiol (B43112) (EDT). researchgate.net A widely used cocktail for peptide synthesis is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio. researchgate.net Thiophenol is another effective scavenger that reacts with the intermediate t-butyl trifluoroacetate, which itself can act as an alkylating agent. nih.govharvard.edu The addition of scavengers is crucial for ensuring high yields and purity of the final product by preventing the formation of t-butylated byproducts. nih.gov

Integration into Multi-Step Synthetic Sequences

The true value of this compound is realized in its application within multi-step synthetic pathways. researchgate.net The Boc group provides robust protection of an amine functionality while allowing for chemical modifications to be made to the allyl group or other parts of the molecule.

For example, the allyl group can undergo various transformations, such as ozonolysis, hydroboration-oxidation, or Heck coupling. Throughout these steps, the Boc-protected amine remains inert. Once the desired modifications to the allyl moiety are complete, the Boc group can be selectively removed under acidic conditions to reveal the primary amine. This newly liberated amine can then participate in subsequent reactions, such as amide bond formation or reductive amination, to further elongate or modify the molecule. This strategic protection-deprotection sequence is fundamental in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. orgsyn.org Tert-butyl esters and carbamates are frequently employed in the synthesis of amino acid derivatives and peptides for this reason. researchgate.net

Iv. Mechanistic Investigations and Catalytic Systems

Transition Metal-Catalyzed Transformations

Transition metals, with their diverse electronic properties and coordination capabilities, are powerful catalysts for activating and transforming the allylic moiety of tert-butyl allylcarbamate. Palladium, ruthenium, copper, and nickel complexes have all been employed to effect unique and synthetically valuable transformations.

Palladium(II) catalysts are effective in promoting the intramolecular aminohalogenation of allylic carbamates like this compound to form valuable oxazolidinone structures. This transformation represents a formal allylic C-H oxidation, where a C-N and a C-O bond are formed in a cyclization process. The reaction typically employs a palladium(II) source and a copper(II) oxidant. The general catalytic cycle is thought to involve the coordination of the palladium catalyst to the alkene of the allyl group. Subsequent intramolecular attack by the carbamate (B1207046) nitrogen on the activated alkene, followed by oxidative functionalization, leads to the cyclized product. researchgate.netresearchgate.net

While early methods for allylic oxidation often required harsh conditions with excess acid or oxidant, newer systems have been developed to operate under neutral conditions. escholarship.org For instance, the combination of a palladium catalyst with a bidentate nitrogen ligand can achieve allylic oxidation. escholarship.org The choice of oxidant and ligand is crucial in controlling the reaction's outcome. In the context of oxazolidinone formation from allylic carbamates, the palladium catalyst facilitates the cyclization, and a co-oxidant, often a copper salt, is used to regenerate the active Pd(II) catalyst. researchgate.net The basic catalytic pathway involves metal-olefin complexation, ionization, nucleophilic substitution, and decomplexation. researchgate.net

Table 1: Key Features of Pd-Catalyzed Oxazolidinone Formation

Feature Description Source
Catalyst Typically a Pd(II) source, such as Pd(OAc)₂. escholarship.org
Substrate O-allyl carbamates, including this compound. researchgate.net
Transformation Intramolecular aminohalogenation / C-H oxidation. researchgate.net
Product Oxazolidinones. researchgate.netresearchgate.net
Co-oxidant Often a Copper(II) salt is required to regenerate the catalyst. researchgate.net

| Mechanism | Involves metal-olefin complexation and intramolecular nucleophilic attack. | researchgate.net |

Ruthenium complexes are highly effective catalysts for the isomerization of olefins, including the migration of the double bond in N-allyl systems like this compound. This transformation converts the terminal allyl group into an internal enecarbamate, which is a valuable synthetic intermediate. One of the most commonly used catalysts for this purpose is [RuClH(CO)(PPh₃)₃]. researchgate.netnih.gov

The mechanism of this isomerization is believed to proceed through a metal-hydride addition-elimination pathway. The active ruthenium hydride species adds across the double bond of the allyl group. This is followed by a β-hydride elimination from the adjacent carbon, which regenerates the double bond in a new, thermodynamically more stable, internal position. The selectivity of this migration can be influenced by the coordinating properties of other functional groups within the substrate. researchgate.net For N-allyl amides and carbamates, coordination of the nitrogen or carbonyl oxygen to the ruthenium center can play a role in directing the stereochemical outcome of the resulting enamide or enecarbamate. researchgate.netub.edu This process is atom-economical and provides access to enamides with high stereoselectivity, which are otherwise difficult to synthesize. ub.edu

Table 2: Ruthenium Catalysts for Double Bond Migration in Allyl Systems

Catalyst Substrate Type Key Observation Source
[RuClH(CO)(PPh₃)₃] S-allyl systems Double-bond migration observed where sulfur's coordinating properties were not too strong. researchgate.net
[RuClH(CO)(PPh₃)₃] α,β-unsaturated esters Migration of a conjugated double bond to a deconjugated position. nih.gov
RuCl₂(PPh₃)₃ N-allyl carbamates/amides Isomerization to corresponding Z-enecarbamates and Z-enamides with excellent selectivity. ub.edu

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are fundamental for the formation of aryl amines. While not a direct transformation of the intact this compound, the principles of this catalysis are relevant to its synthesis and potential derivatization. These reactions typically involve the coupling of an amine with an aryl halide. The introduction of bidentate ligands has significantly improved the efficiency of these reactions, allowing them to proceed under milder conditions compared to the harsh temperatures of the original Ullmann condensation. amazonaws.com

Mechanistic investigations, supported by spectroscopic and computational studies, suggest that the reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. amazonaws.comdoi.org The active catalytic species is typically a tetracoordinated Cu(I) complex. amazonaws.com The choice of ligand and base is critical; for instance, using different bases like NaOt-Bu or NaOTMS can even switch the chemoselectivity between N-arylation and O-arylation in amino alcohol substrates. nih.gov This highlights the nuanced control achievable in modern copper-catalyzed systems.

Nickel catalysis offers a powerful platform for the functionalization of N-allylcarbamates through a strategy of isomerization followed by a subsequent reaction. nih.gov This approach allows for divergent functionalization, where different products can be obtained from the same starting material by altering the reaction partners. nih.gov The process begins with a nickel-catalyzed isomerization of the N-allylcarbamate to generate reactive intermediates in situ, such as enamines or imines. nih.govrsc.org

These intermediates can then be trapped by various electrophiles or nucleophiles in a subsequent catalytic step, often facilitated by a co-catalyst. This multicatalytic system enables mechanistically distinct pathways to be accessed. For example, the in situ generated enecarbamate can undergo a formal β-functionalization, while an imine intermediate can lead to α-functionalization. nih.gov This strategy has been applied to achieve 1,3-dicarbofunctionalization of N-allyl systems using organoboronic acids and organic halides. rsc.org Mechanistic studies suggest the involvement of a nickel hydride species in the isomerization step. rsc.orgnih.gov

Organocatalytic Methodologies

In addition to transition metals, organocatalysts have emerged as a powerful tool for the asymmetric functionalization of molecules like this compound. These metal-free catalysts offer a complementary approach, often providing high levels of enantioselectivity under mild conditions.

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, are highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. organic-chemistry.orgescholarship.org In the context of N-allylcarbamates, CPAs can catalyze the enantioselective functionalization of the double bond or intermediates derived from it. nih.gov

In a dual catalytic system with nickel, a chiral phosphoric acid can catalyze the enantioselective Friedel-Crafts reaction of an in situ-generated imine (from the nickel-catalyzed isomerization of the N-allylcarbamate) with arene nucleophiles. nih.gov This provides access to protected α-arylamines with high enantioselectivity. Alternatively, the CPA can catalyze an enantioselective Povarov-[4+2] cycloaddition between an in situ-generated enecarbamate and a diarylimine electrophile. nih.gov The stereochemical outcome of these reactions is controlled by the chiral environment created by the phosphoric acid catalyst, which activates the electrophile through hydrogen bonding and directs the approach of the nucleophile. organic-chemistry.org The steric properties of the 3,3'-substituents on the BINOL backbone of the CPA are often crucial for achieving high levels of stereocontrol. escholarship.org

Table 3: Summary of Catalytic Systems for this compound Transformations

Catalyst System Transformation Intermediate(s) Product Type Source(s)
Palladium(II) / Copper(II) Allylic C-H Oxidation / Aminohalogenation Pd-π-allyl complex Oxazolidinones researchgate.netresearchgate.net
Ruthenium-hydride complexes Double Bond Migration Metal-alkyl species Enecarbamates researchgate.netub.edu
Nickel / Co-catalyst Isomerization / Divergent Functionalization Enecarbamates, Imines α- or β-Functionalized amines nih.govrsc.org

Enamine and Iminium Catalysis in Related N-Boc Systems

Enamine and iminium catalysis are powerful strategies in organocatalysis that utilize chiral secondary or primary amines to activate carbonyl compounds. nih.govtum.de These two catalytic cycles are often interconnected and have been successfully applied to reactions involving N-Boc (tert-butyloxycarbonyl) protected systems. The N-Boc group is a common protecting group for amines, and its influence on these catalytic transformations is of significant interest.

Iminium Catalysis: This mode of catalysis involves the reaction of a chiral primary or secondary amine with an α,β-unsaturated aldehyde or ketone. This condensation reaction forms a chiral iminium ion. The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, enhancing its electrophilicity. tum.de This activation facilitates the addition of nucleophiles to the β-position. Following the nucleophilic addition, hydrolysis of the resulting enamine intermediate regenerates the chiral amine catalyst and furnishes the functionalized carbonyl product. acs.org In systems related to this compound, N-Boc protected imines can act as the electrophilic partners in these reactions. For instance, rhodium(III) catalysts have been used for the arylation of N-Boc-imines, proceeding through a C-H bond functionalization mechanism. nih.gov Similarly, copper-catalyzed borylative couplings of vinylazaarenes with N-Boc imines have been reported. rsc.org

Enamine Catalysis: In contrast to iminium catalysis, enamine catalysis involves the reaction of a chiral secondary amine with a saturated aldehyde or ketone. nih.govmasterorganicchemistry.com This reaction generates a nucleophilic enamine intermediate by increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound. nih.gov This "activated" nucleophile can then react with various electrophiles. The resulting iminium ion is subsequently hydrolyzed to release the α-functionalized carbonyl compound and regenerate the catalyst. acs.org A key example involving an N-Boc system is the benzylation of N-Boc-piperidin-4-one, which proceeds via an enamine intermediate. tum.de The mechanism for enamine formation from a secondary amine and a ketone involves the formation of an iminium ion, which then tautomerizes to the more stable enamine. stackexchange.com

The interplay between these two catalytic modes can be exploited in cascade reactions. An initial iminium-catalyzed reaction can generate a product that then participates in a subsequent enamine-catalyzed transformation, allowing for the synthesis of complex molecules in a single operation. nobelprize.org

Other Catalytic and Mediated Reactions

Hypervalent iodine(III) reagents have emerged as effective mediators for the oxidative cyclization of N-allylcarbamates, providing a valuable route to substituted oxazolidinones. researchgate.netresearchgate.net These reactions are prized for their mild conditions and the ability to avoid toxic heavy metals. beilstein-journals.org The general mechanism involves the activation of the alkene moiety by the hypervalent iodine species, rendering it susceptible to intramolecular nucleophilic attack by the carbamate's oxygen or nitrogen atom. beilstein-journals.orgbeilstein-archives.org

A common hypervalent iodine reagent used for this transformation is (diacetoxyiodo)benzene (B116549) (PIDA). The proposed mechanism for the cyclization of an N-allylcarbamate is depicted below. Initially, the hypervalent iodine reagent coordinates to the alkene of the carbamate. This is followed by an intramolecular attack of the carbamate's oxygen atom onto the activated double bond. Subsequent reductive elimination of iodobenzene (B50100) yields the cyclized product. researchgate.netnsf.gov

Table 1: Scope of Hypervalent Iodine Mediated Cyclization of Allylcarbamates Data sourced from Das, M., et al. (2021). researchgate.net

Substrate (Allylcarbamate) Product (Oxazolidinone) Yield (%)
N-Boc-N-allyl-4-methylaniline 5-((4-methylphenyl)aminomethyl)-2-oxazolidinone 85
N-Boc-N-allyl-4-chloroaniline 5-((4-chlorophenyl)aminomethyl)-2-oxazolidinone 78
N-Boc-N-cinnamylaniline 5-(phenylmethyl)-2-oxazolidinone 65
N-Boc-N-allyl-2-fluoroaniline 5-((2-fluorophenyl)aminomethyl)-2-oxazolidinone 72

The choice of solvent can be crucial for the success of these cyclizations, with hexafluoroisopropanol (HFIP) often being a suitable medium that promotes the reaction. researchgate.net This methodology has been extended to the cyclization of N-alkenylamides, where a change in mechanism from O-cyclization to N-cyclization is observed as the carbon chain between the amide and the alkene is lengthened. beilstein-journals.orgbeilstein-archives.org This highlights the versatility of hypervalent iodine reagents in constructing various heterocyclic systems. ucl.ac.ukbeilstein-journals.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. acsgcipr.orgphasetransfer.com This methodology is particularly well-suited for the N-alkylation of substrates with acidic N-H protons, such as amides and carbamates, using inorganic bases. huji.ac.ilresearchgate.net

The fundamental principle of PTC in the context of N-alkylation involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (Q⁺X⁻), which facilitates the transport of the deprotonated substrate from the aqueous or solid phase into the organic phase where the alkylating agent resides. phasetransfer.com

The catalytic cycle can be summarized as follows:

Deprotonation: An inorganic base (e.g., NaOH, K₂CO₃) in the aqueous or solid phase deprotonates the Boc-carbamate derivative (R-NH-Boc).

Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the deprotonated carbamate anion (R-N⁻-Boc) at the interface of the two phases.

Transfer to Organic Phase: The resulting lipophilic ion pair [Q⁺][R-N⁻-Boc] is soluble in the organic phase and migrates into it.

Alkylation: In the organic phase, the carbamate anion, which is highly reactive due to minimal solvation, undergoes a nucleophilic substitution reaction (Sₙ2) with the alkylating agent (R'-Y). phasetransfer.com

Catalyst Regeneration: The newly formed product (R-NR'-Boc) is released, and the catalyst [Q⁺Y⁻] returns to the aqueous or solid phase to restart the cycle.

This technique offers several advantages, including the use of inexpensive and mild inorganic bases, the avoidance of anhydrous solvents, and often milder reaction conditions compared to traditional methods. acsgcipr.org While specific examples detailing the PTC alkylation of this compound are not extensively documented, the principles apply broadly to N-H acidic compounds, including Boc-protected amines and related derivatives. phasetransfercatalysis.comnih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govnih.gov This methodology is exceptionally valuable for the asymmetric synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. researchgate.net

The catalytic cycle of a transaminase involves two half-reactions:

The PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, first reacts with the amine donor. The amino group is transferred to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a ketone byproduct.

The PMP then reacts with the ketone substrate (the amine acceptor). The amino group is transferred from the PMP to the ketone, generating the desired chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle. youtube.com

This biocatalytic approach has been successfully applied to the synthesis of Boc-protected chiral amines. A notable example is the synthesis of (R)-1-tert-butoxycarbonyl-3-aminopiperidine from the corresponding prochiral ketone, N-tert-butoxycarbonyl-3-piperidone. google.com

Table 2: Enzymatic Synthesis of (R)-1-tert-butoxycarbonyl-3-aminopiperidine Data sourced from patent CN110724675B. google.com

Substrate Enzyme Amine Donor Product Enantiomeric Excess (ee)
N-tert-butoxycarbonyl-3-piperidone Transaminase Isopropylamine (R)-1-tert-butoxycarbonyl-3-aminopiperidine >99.7%

The use of inexpensive amine donors like isopropylamine, which generates acetone (B3395972) as a byproduct, and the high stereoselectivity of the enzymes make this a highly attractive and sustainable method for producing enantiopure Boc-protected amines. nih.govrsc.org The development and engineering of transaminases continue to expand the scope of this technology for industrial applications. rsc.org

V. Stereoselective Synthesis and Asymmetric Methodologies

Enantioselective Transformations Involving the Allylic Moiety

The allylic double bond in tert-butyl allylcarbamate is a key site for introducing chirality through enantioselective transformations. Two prominent examples of such reactions are the Sharpless asymmetric epoxidation and dihydroxylation.

The Sharpless asymmetric epoxidation allows for the conversion of allylic alcohols into chiral epoxides with high enantioselectivity. nih.govsigmaaldrich.com While this compound itself is not an allylic alcohol, it can be readily converted to one. The reaction employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. orgsyn.org The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, leading to the formation of either of the two possible enantiomers of the resulting epoxy alcohol. sigmaaldrich.comnih.gov This method provides a reliable way to introduce a stereocenter adjacent to the oxygen atom.

Similarly, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral cinchona alkaloid ligand to direct the dihydroxylation to a specific face of the double bond. This transformation can be applied to the allylic moiety of this compound to produce chiral diols, which are valuable intermediates in organic synthesis.

Palladium-catalyzed asymmetric allylic alkylation represents another important class of enantioselective transformations. Although the direct use of this compound as a substrate is less common, analogous systems like allyl tert-butyl carbonates undergo these reactions, providing access to chiral products.

Diastereoselective Control in Reaction Pathways

Diastereoselective reactions are crucial when a molecule already possesses one or more stereocenters, and the goal is to introduce a new one with a specific relative configuration. In the context of this compound derivatives, diastereoselectivity can be achieved in various ways, including substrate-controlled and reagent-controlled methods.

One notable example is the iodocyclization of chiral allylalanine derivatives, where the stereochemical outcome is highly dependent on the nature of the amino-protecting group. In these reactions, a carbamate (B1207046) protecting group, such as the tert-butoxycarbonyl (Boc) group, can direct the cyclization to form cyclic carbamates with high diastereoselectivity. researchgate.netnih.gov The existing stereocenter in the starting material influences the facial selectivity of the electrophilic attack by iodine, leading to the preferential formation of one diastereomer. This demonstrates how the carbamate functionality can play a role in controlling the stereochemistry of subsequent transformations.

Furthermore, in reactions involving chiral derivatives of this compound, the resident stereocenter can exert stereocontrol through steric hindrance or by forming transient chiral intermediates that favor the approach of a reagent from a particular direction. This principle is fundamental in the synthesis of complex molecules with multiple stereocenters.

Chiral Auxiliary Approaches Utilizing the tert-Butyl Carbamate Moiety

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. dntb.gov.ua While the tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions, its role as a traditional chiral auxiliary is not its primary function. A classical chiral auxiliary is itself chiral and is removed after the desired stereocenter is established.

However, the Boc group can influence the stereochemical course of a reaction by acting as a directing group. For instance, in Ir-catalyzed C-H borylation of N-Boc-protected heterocycles, the Boc group can direct the borylation to a specific position, thereby controlling regioselectivity, which can be a precursor to stereochemical control in subsequent reactions. The steric bulk of the tert-butyl group within the carbamate moiety can also play a passive role in stereodifferentiation by influencing the conformational preferences of the molecule, thereby creating a biased steric environment that can lead to modest levels of diastereoselectivity in certain reactions.

It is important to distinguish this directing or influencing role from that of a classical chiral auxiliary, which is inherently chiral and is used to induce asymmetry in a prochiral substrate.

Applications in the Asymmetric Synthesis of Chiral Amines and Natural Product Intermediates

This compound and its derivatives are valuable starting materials for the synthesis of enantiomerically enriched chiral amines and key intermediates for the synthesis of natural products.

A significant application is in the synthesis of chiral α-alkenyl α-amino acids . An enantioselective N-H insertion reaction between a vinyldiazoacetate and tert-butyl carbamate, catalyzed by a cooperative system of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, yields α-alkenyl α-amino acid derivatives with high enantioselectivity (83–98% ee) and in good yields (61–99%). These products are valuable precursors for the synthesis of various chiral amines.

Furthermore, derivatives of this compound can be transformed into chiral β-amino acids . For example, after stereoselective functionalization of the allyl group, subsequent oxidative cleavage and further manipulations can lead to the formation of β-amino acid scaffolds. Boc-protected β-amino acids are important building blocks in the synthesis of β-peptides and various pharmaceuticals.

The chiral building blocks derived from this compound, such as chiral epoxy amines and amino diols, are versatile intermediates in the synthesis of natural products . While a direct total synthesis of a natural product starting from this compound may not be extensively documented under its own name, the chiral motifs accessible from this starting material are integral to many complex natural product structures. For instance, chiral 1,2-amino alcohols, which can be synthesized from derivatives of this compound, are key structural units in numerous biologically active natural products.

Below is a table summarizing the stereoselective transformations and applications of this compound.

Methodology Transformation Key Reagents/Catalysts Product Type Significance
Sharpless Asymmetric EpoxidationEpoxidation of the allylic double bondTi(OiPr)₄, DET, TBHPChiral epoxy alcoholsAccess to enantiomerically pure epoxides. nih.govsigmaaldrich.com
Sharpless Asymmetric DihydroxylationDihydroxylation of the allylic double bondOsO₄, Chiral Cinchona Alkaloid LigandChiral vicinal diolsSynthesis of enantiomerically pure diols.
IodocyclizationIntramolecular cyclizationIodine, NaHCO₃Cyclic carbamatesDiastereoselective formation of heterocyclic structures. researchgate.netnih.gov
N-H InsertionReaction with vinyldiazoacetatesRh₂(OAc)₄, Chiral Spiro Phosphoric Acidα-Alkenyl α-amino acid derivativesEnantioselective synthesis of chiral amine precursors.

Vi. Strategic Applications in Complex Molecule and Natural Product Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

The versatility of tert-butyl allylcarbamate stems from the orthogonal reactivity of its two primary functional groups. The allyl group's double bond can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, ozonolysis, hydroboration-oxidation, dihydroxylation, epoxidation, and various metal-catalyzed cross-coupling reactions. These transformations allow for the elongation of carbon chains and the introduction of new functional groups.

Simultaneously, the N-Boc group provides robust protection for the amine functionality, preventing its unwanted participation in reactions targeted at the allyl group. Once the desired molecular skeleton is assembled, the Boc group can be efficiently cleaved to liberate the amine, which can then be used for subsequent cyclization reactions or further functionalization. This strategic interplay between the reactive allyl moiety and the protected amine functionality positions this compound as a highly adaptable and valuable intermediate in multistep synthetic campaigns.

Synthesis of Nitrogen-Containing Heterocycles and Scaffolds

A significant application of this compound is in the construction of nitrogen-containing heterocyclic systems, which form the core of many biologically active compounds, particularly alkaloids. Its structure is ideally suited for synthetic strategies that build pyrrolidine (B122466), piperidine, indolizidine, and pyrrolizidine (B1209537) rings.

Research has demonstrated its utility in the synthesis of indolizidine and pyrrolizidine alkaloids, classes of compounds often isolated from natural sources like the skins of amphibians. The general approach involves utilizing the allyl group for a key carbon-carbon bond formation or functional group interconversion, followed by a cyclization step involving the nitrogen atom after deprotection of the Boc group. For example, enantioselective total syntheses of 5,6,8-trisubstituted indolizidine alkaloids have been investigated using chiral building blocks derived from tert-butyl carbamates. In these routes, cyclization of enaminone intermediates, formed after elaboration of the initial carbamate (B1207046) structure, leads to the core indolizidine scaffold.

The synthesis of various heterocyclic scaffolds using this compound is summarized below:

Heterocyclic ScaffoldSynthetic Strategy
Pyrrolidines Intramolecular cyclization following functionalization of the allyl group.
Indolizidines Cyclization of advanced intermediates derived from the carbamate to form the bicyclic core. nbinno.com
Pyrrolizidines Stepwise construction involving pyrrolidine ring formation followed by a second cyclization to yield the pyrrolizidine structure. jmedchem.com

Intermediates in Natural Product Total Synthesis

The total synthesis of natural products is a field that showcases the utility of versatile building blocks like this compound. Its application is particularly notable in the synthesis of various alkaloid natural products, where the construction of complex, nitrogen-containing ring systems is a central challenge.

One prominent example is the synthesis of Alexine and its stereoisomers. Alexine is a polyhydroxylated pyrrolizidine alkaloid known for its glycosidase inhibitory activity. Synthetic approaches to Alexine have utilized this compound or related structures as precursors for forming the core pyrrolidine ring, which is later elaborated to construct the final bicyclic pyrrolizidine skeleton. jmedchem.com These syntheses highlight the strategic utility of the carbamate in installing a protected nitrogen atom that can be carried through multiple steps before a key cyclization reaction.

The table below details specific natural products where this compound or its derivatives serve as key synthetic intermediates.

Natural Product ClassSpecific Example(s)Role of this compound
Pyrrolizidine Alkaloids Alexine, 3-epialexine, 7-epialexineServes as a precursor for the construction of the foundational pyrrolidine ring, which is subsequently converted to the bicyclic pyrrolizidine core. jmedchem.com
Indolizidine Alkaloids Indolizidine 223AUsed to introduce a protected nitrogen atom in a chiral building block that is later cyclized to form the core indolizidine ring system. nbinno.com

Approaches to Asmarine Analogues via Ring-Closing Metathesis

Asmarines are a class of marine alkaloids isolated from sponges, characterized by a unique tetrahydro google.comnih.govdiazepino[1,2,3-g,h]purine core structure. google.com Due to their significant cytotoxic activity against cancer cell lines, they have become attractive targets for synthetic chemists. A key challenge in their synthesis is the construction of the seven-membered diazepine (B8756704) ring fused to the purine (B94841) scaffold.

Ring-closing metathesis (RCM) has emerged as a powerful strategy to forge this challenging ring system. In a notable approach, the synthesis of the tetrahydrodiazepinopurine skeleton relies on an RCM reaction performed on a carefully designed precursor. google.com This precursor is a purine derivative substituted with two alkenyl chains, one of which is a Boc-protected allylamine (B125299). Specifically, the key RCM substrate is a Boc-protected 6-allylamino-7-(propen-1-yl)purine. google.com The tert-butoxycarbonyl (Boc) group is crucial as it modulates the reactivity of the amine, preventing catalyst inhibition and side reactions that can occur with free amines during metathesis. harvard.edu

The intramolecular cyclization of this diene, typically facilitated by a second-generation Grubbs catalyst, successfully forms the desired seven-membered ring, providing the core structure of Asmarine analogues. google.com This application highlights the strategic importance of using a Boc-protected allyl amine fragment in the convergent synthesis of complex heterocyclic alkaloids.

Table 1: Key Reaction in Asmarine Analogue Synthesis

Step Reaction Type Substrate Feature Product Core Catalyst

Synthetic Strategies Towards Jaspine B Derivatives

Jaspine B, also known as pachastrissamine, is a natural sphingolipid isolated from marine sponges that has garnered significant attention from the scientific community for its biological activities. ursa.cat Its structure features an anhydrophytosphingosine core, which is essentially a substituted tetrahydrofuran (B95107) ring with a long alkyl chain.

Synthetic strategies toward Jaspine B and its derivatives often employ a chiral pool approach, starting from readily available chiral molecules. One prominent strategy commences with L-serine, which is converted in several steps into a key intermediate: N-Boc (N-t-butoxycarbonyl) protected Garner's aldehyde. ursa.cat This aldehyde serves as a versatile chiral building block. The synthesis proceeds by extending the aldehyde to an unsaturated N-protected amino diol. ursa.cat

The Boc group, derived from the conceptual framework of tert-butyl carbamate protection, is essential for masking the amine's nucleophilicity and directing subsequent reactions. The synthesis involves steps like olefination to introduce an alkenyl group, which is later subjected to transformations such as cross-metathesis with a long-chain alkene (e.g., 1-tridecene) to install the characteristic lipid tail of Jaspine B. researchgate.net The strategic use of the N-Boc protecting group ensures that the sensitive amine functionality is preserved throughout the multi-step sequence, allowing for the efficient and stereocontrolled construction of the Jaspine B core. ursa.cat

Table 2: Synthetic Strategy for Jaspine B

Starting Material Key Intermediate Key Protection Group Core-Forming Strategy

Precursors for Biotin (B1667282) and Other Vitamin Analogues

Information directly linking the use of this compound as a synthetic precursor for Biotin (Vitamin B7) or its analogues could not be verified from the available research literature. The established biosynthesis of biotin involves the formation of a carbamate intermediate from 7,8-diaminopelargonic acid (DAPA), which is subsequently cyclized by the enzyme dethiobiotin (B101835) synthetase. researchgate.net However, this refers to a transient biological intermediate rather than the application of this compound as a starting material in a chemical synthesis.

Synthesis of Cyclic Gamma-Amino Acids

Conformationally constrained cyclic amino acids are valuable building blocks in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability and receptor affinity. The synthesis of cyclic gamma (γ)-amino acids can be effectively achieved using ring-closing metathesis (RCM). wikipedia.org

A general and powerful strategy involves the preparation of a diene precursor containing a protected amine. Specifically, an N-Boc protected amine bearing two appropriately positioned alkenyl chains can be cyclized to form a heterocyclic precursor to the target amino acid. For the synthesis of a six-membered cyclic γ-amino acid precursor, a substrate such as an N-Boc protected N-allyl-4-pentenylamine can be utilized. The Boc group, originating from tert-butyl carbamate, provides robust protection of the nitrogen atom, ensuring compatibility with ruthenium-based RCM catalysts. ursa.cat

The RCM reaction, typically employing a Grubbs or Hoveyda-Grubbs catalyst, proceeds to form a six-membered dihydropyridine (B1217469) ring system, with the concurrent release of ethylene (B1197577) gas driving the reaction to completion. wikipedia.orgorganic-chemistry.org This cyclic N-Boc protected amine can then be further functionalized through established methods, such as hydroboration-oxidation or dihydroxylation of the double bond, followed by oxidation to introduce the carboxylic acid functionality, ultimately yielding the desired cyclic γ-amino acid. ursa.cat

Table 3: RCM Approach to Cyclic γ-Amino Acid Precursors

Precursor Type Protection Group Key Reaction Cyclic Intermediate Target Class

Q & A

Q. What are the standard synthetic protocols for tert-butyl allylcarbamate, and how are impurities minimized during preparation?

Answer: tert-Butyl allylcarbamate is typically synthesized via carbamate protection of allylamine using tert-butoxycarbonyl (Boc) reagents. A common protocol involves reacting allylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic amounts of DMAP or triethylamine are added to accelerate the reaction . To minimize impurities, rigorous purification via column chromatography (e.g., silica gel with hexane:EtOAc gradients) or recrystallization is recommended. Spectral validation (¹H/¹³C NMR, HRMS) ensures structural fidelity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Answer: Key characterization techniques include:

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (9H, tert-butyl group), δ 4.8–5.2 ppm (allyl protons), and δ 5.7–6.0 ppm (carbamate NH, broad) .
  • ¹³C NMR : Signals at ~28 ppm (tert-butyl CH₃), ~80 ppm (quaternary C of Boc), and ~155 ppm (carbamate carbonyl) .
  • HRMS : Exact mass verification (e.g., C₈H₁₅NO₂ requires m/z 157.1103 for [M+H]⁺) .
    Chromatographic purity (>95%) is confirmed via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How is this compound utilized in surface functionalization of nanomaterials, and what analytical challenges arise?

Answer: tert-Butyl allylcarbamate is employed in hydrosilylation reactions to functionalize silicon nanowires (SiNWs). Under UV irradiation (254 nm), the allyl group binds to hydrogen-terminated Si surfaces, forming stable Si-C linkages. Subsequent Boc deprotection (e.g., with TFA) generates amine-terminated monolayers, enabling conjugation with biomolecules like DNA . Challenges include:

  • Surface Characterization : Limited by nanoscale substrates; planar analogs are often used for XPS or AFM validation .
  • Reproducibility : Strict control of UV exposure time and solvent polarity is critical to avoid incomplete functionalization .

Q. What strategies optimize stereoselective cross-metathesis (CM) reactions involving this compound?

Answer: Z-selective CM with tert-butyl allylcarbamate requires:

  • Catalyst Choice : Tungsten or molybdenum Schrock carbenes (e.g., Mo(NAr)(CHCMe₂Ph)) enhance Z-selectivity (>90%) via steric control .
  • Reaction Conditions : Low temperatures (−30°C), anhydrous solvents (e.g., toluene), and slow addition of substrates mitigate side reactions .
  • Substrate Design : Electron-deficient alkenes (e.g., vinyloxazoles) improve reactivity and selectivity . Post-reaction analysis via NOESY NMR confirms stereochemistry .

Q. How does this compound function in bioorthogonal cleavage reactions within living systems?

Answer: The allylcarbamate (Alloc) group serves as a bioorthogonal protecting group for amines. Iridium(I) complexes (e.g., [Ir(cod)(PCy₃)]PF₆) cleave the Alloc group in PBS buffer (pH 7.4) at 37°C, releasing free amines without cytotoxic byproducts. Applications include:

  • Controlled Drug Release : Alloc-protected prodrugs are activated in vivo, enabling spatiotemporal control .
  • Imaging Probes : Fluorophores (e.g., rhodamine) are uncaged in live cells for real-time tracking . Challenges include optimizing iridium catalyst biocompatibility and reaction rates.

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